1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid
Overview
Description
1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound featuring a thiazole ring, a phenyl group, and a pyrrolidine ring. The thiazole ring is known for its diverse biological activities and is a common scaffold in medicinal chemistry . This compound’s unique structure makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring followed by its attachment to the phenyl group and subsequent incorporation into the pyrrolidine ring. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Industrial methods also focus on optimizing reaction conditions to minimize by-products and ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory effects.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may also affect cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenylthiazole: Shares the thiazole ring but lacks the pyrrolidine and carboxylic acid groups.
4-Methylthiazole: Similar thiazole ring with a methyl group but different overall structure.
Thiazolidine-2,4-dione: Contains a thiazole ring but with different substituents and biological activities.
Uniqueness
1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid is unique due to its combination of a thiazole ring, phenyl group, and pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
1-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-9-16-13(8-21-9)10-2-4-12(5-3-10)17-7-11(15(19)20)6-14(17)18/h2-5,8,11H,6-7H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LETLPUSIDZHQSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)N3CC(CC3=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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